4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid
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Overview
Description
4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with dimethoxy groups and a tetraazolyl-acetyl-amino moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of 4,5-dimethoxybenzoic acid with 2-(1H-1,2,3,4-tetrazol-1-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxyphthalodinitrile
- 4,5-Dimethoxy-1,2-benzenediamine
- 4,5-Dimethoxy-2-nitrobenzoic acid
Uniqueness
Compared to similar compounds, 4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetraazolyl-acetyl-amino moiety, in particular, is not commonly found in related compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C12H13N5O5 |
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Molecular Weight |
307.26 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H13N5O5/c1-21-9-3-7(12(19)20)8(4-10(9)22-2)14-11(18)5-17-6-13-15-16-17/h3-4,6H,5H2,1-2H3,(H,14,18)(H,19,20) |
InChI Key |
JKIFFIVZVBCPGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CN2C=NN=N2)OC |
Origin of Product |
United States |
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